molecular formula C13H9ClN2OS B3036716 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole CAS No. 400075-90-3

6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole

Cat. No.: B3036716
CAS No.: 400075-90-3
M. Wt: 276.74 g/mol
InChI Key: HFIPBCXJCMMLHT-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction. For instance, 2-chloro-3-methoxypyridine can be reacted with the benzothiazole derivative in the presence of a base such as potassium carbonate.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the 6-position of the benzothiazole ring. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole.

    Reduction: Formation of 6-chloro-2-(2-amino-3-pyridinyl)-1,3-benzothiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole depends on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxy-3-pyridinyl)-1,3-benzothiazole: Lacks the chlorine atom at the 6-position.

    6-Chloro-2-(3-pyridinyl)-1,3-benzothiazole: Lacks the methoxy group on the pyridine ring.

    6-Chloro-2-(2-methoxy-4-pyridinyl)-1,3-benzothiazole: The methoxy group is positioned differently on the pyridine ring.

Uniqueness

6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-2-(2-methoxypyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-12-9(3-2-6-15-12)13-16-10-5-4-8(14)7-11(10)18-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIPBCXJCMMLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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